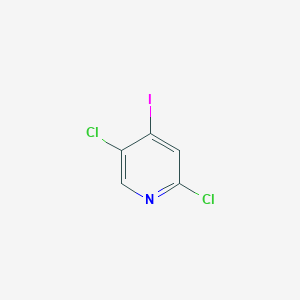
2,5-二氯-4-碘吡啶
概述
描述
2,5-Dichloro-4-iodopyridine is a chemical compound with the molecular formula C5H2Cl2IN . It has an average mass of 273.887 Da and a monoisotopic mass of 272.860901 Da .
Synthesis Analysis
The synthesis of 2,5-Dichloro-4-iodopyridine involves a two-stage process . The first stage involves the reaction of 2,5-dichloropyridine with n-butyllithium and diisopropylamine in tetrahydrofuran at -78°C under an inert atmosphere . The second stage involves the addition of iodine to the resulting mixture . The yield of this synthesis process is approximately 53% .Molecular Structure Analysis
The molecular structure of 2,5-Dichloro-4-iodopyridine consists of a pyridine ring which is a six-membered ring with one nitrogen atom and five carbon atoms . The pyridine ring is substituted at the 2nd and 5th positions with chlorine atoms and at the 4th position with an iodine atom .Physical And Chemical Properties Analysis
2,5-Dichloro-4-iodopyridine has a density of 2.1±0.1 g/cm3, a boiling point of 278.7±35.0 °C at 760 mmHg, and a flash point of 122.4±25.9 °C . It has a molar refractivity of 47.0±0.3 cm3, a polar surface area of 13 Å2, and a molar volume of 128.6±3.0 cm3 .科学研究应用
选择性官能化
2,5-二氯-4-碘吡啶展示了独特的选择性官能化特性。Marzi、Bigi和Schlosser(2001)证明,根据试剂的选择,该化合物可以在不同位置发生去质子化反应,展示了其在有机合成中的灵活性(Marzi, Bigi, & Schlosser, 2001)。
位置化学灵活性
2,5-二氯-4-碘吡啶的位置化学灵活性允许在吡啶环的不同位置进行选择性官能化。Bobbio和Schlosser(2001)探索了其在去质子化研究中的应用,突显了其作为药物研究中有价值的构建块的潜力(Bobbio & Schlosser, 2001)。
碘[1,3]二氧杂氧杂[4,5‐c]吡啶的形成
Lechel等人(2012)发现了从2,5-二氯-4-碘吡啶中意外形成碘[1,3]二氧杂氧杂[4,5-c]吡啶。这突显了其在某些反应中的意外行为,可能导致新颖的含吡啶大环化合物(Lechel等人,2012)。
结构多样性的创造
2,5-二氯-4-碘吡啶可用于创建各种结构多样性。Schlosser和Bobbio(2002)展示了其转化为不同底物的能力,展示了其在合成各种化合物中的多功能性(Schlosser & Bobbio, 2002)。
杂环化合物的合成
Banks、Haszeldine和Phillips(1977)利用2,5-二氯-4-碘吡啶合成杂环多氟化合物,展示了其在创建复杂有机结构中的实用性(Banks, Haszeldine, & Phillips, 1977)。
非对称炔基吡啶的合成
Rivera等人(2019)研究了2,5-二氯-4-碘吡啶用于非对称炔基吡啶的化学选择性合成,突显了其在促进多样化化学反应中的作用(Rivera et al., 2019)。
安全和危害
2,5-Dichloro-4-iodopyridine is classified as Acute Toxicity (Oral) Category 4, Acute Toxicity (Dermal) Category 4, Skin Corrosion/Irritation Category 2, Serious Eye Damage/Eye Irritation Category 2, Acute Toxicity (Inhalation) Category 4, and Specific Target Organ Toxicity - Single Exposure . It should be stored in a dark place under an inert atmosphere at 2-8°C .
未来方向
属性
IUPAC Name |
2,5-dichloro-4-iodopyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Cl2IN/c6-3-2-9-5(7)1-4(3)8/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWCZLVRNVBSAPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Cl)Cl)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Cl2IN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50694736 | |
| Record name | 2,5-Dichloro-4-iodopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50694736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.88 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dichloro-4-iodopyridine | |
CAS RN |
796851-03-1 | |
| Record name | 2,5-Dichloro-4-iodopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50694736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[3,4-Dihydro-1(2H)-quinolinyl]-3-nitrobenzoic acid](/img/structure/B1394803.png)
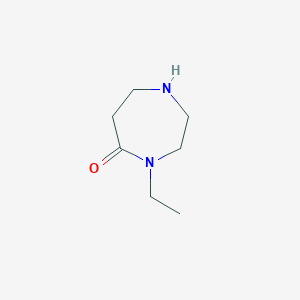
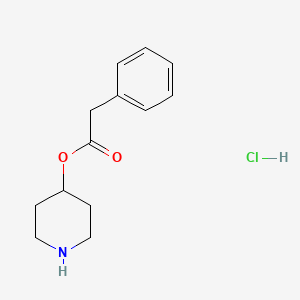
![4-{[2-(Sec-butyl)-4-chlorophenoxy]-methyl}piperidine hydrochloride](/img/structure/B1394806.png)
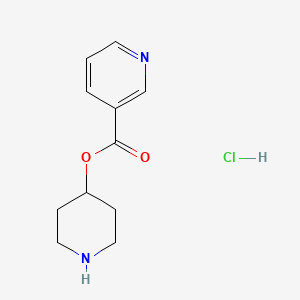
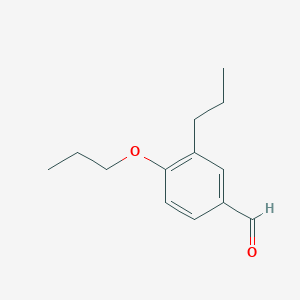
![[4-(Hydroxymethyl)pyrrolidin-3-YL]methanol](/img/structure/B1394810.png)
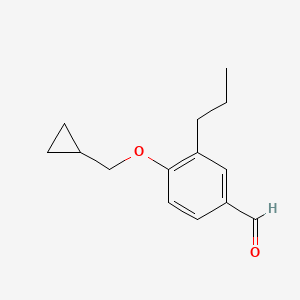
![4-[(4-Pentenyloxy)methyl]piperidine hydrochloride](/img/structure/B1394813.png)
![4-[2-(Sec-butyl)phenoxy]piperidine hydrochloride](/img/structure/B1394814.png)
![Methyl 5-amino-2-[3-(trifluoromethyl)phenoxy]-benzoate](/img/structure/B1394819.png)
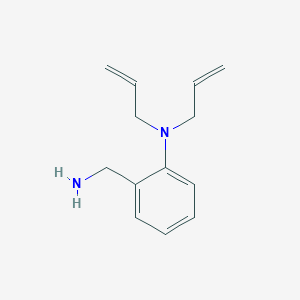
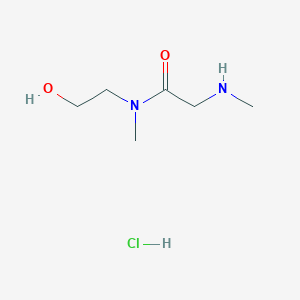
![4-[2-(2,4-Dichloro-3,5-dimethylphenoxy)ethyl]-piperidine hydrochloride](/img/structure/B1394824.png)